molecular formula C8H6ClF3N4O2 B12341263 (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide

(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide

Cat. No.: B12341263
M. Wt: 282.61 g/mol
InChI Key: ZATRVVLEIYJFKN-UUASQNMZSA-N
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Description

(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-hydroxyiminoethanimidamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-hydroxyiminoethanimidamide typically involves multiple steps, starting with the preparation of the pyridine ring. The introduction of the chlorine and trifluoromethyl groups is achieved through electrophilic substitution reactions. The final step involves the formation of the hydroxyiminoethanimidamide moiety through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-hydroxyiminoethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-hydroxyiminoethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-hydroxyiminoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in the position and type of other substituents.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains different functional groups but can be used in similar synthetic applications.

Uniqueness

(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-hydroxyiminoethanimidamide is unique due to its specific combination of substituents on the pyridine ring and the presence of the hydroxyiminoethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H6ClF3N4O2

Molecular Weight

282.61 g/mol

IUPAC Name

(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide

InChI

InChI=1S/C8H6ClF3N4O2/c9-4-1-3(8(10,11)12)2-14-5(4)6(15-17)7(13)16-18/h1-2,17-18H,(H2,13,16)/b15-6-

InChI Key

ZATRVVLEIYJFKN-UUASQNMZSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/O)/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NO)C(=NO)N)C(F)(F)F

Origin of Product

United States

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